Home > Products > Screening Compounds P129650 > Amrinone lactate;Inocor
Amrinone lactate;Inocor -

Amrinone lactate;Inocor

Catalog Number: EVT-14916590
CAS Number:
Molecular Formula: C13H15N3O4
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amrinone lactate, also known as inamrinone lactate, is a pharmaceutical compound primarily used in the treatment of congestive heart failure. It is a derivative of amrinone, which functions as a phosphodiesterase inhibitor, specifically targeting type 3 phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which enhances cardiac contractility and promotes vasodilation.

Source

Amrinone lactate is synthesized from amrinone, a compound first developed in the 1970s. The lactate form is often used for intravenous administration in clinical settings due to its improved solubility and stability compared to the parent compound.

Classification

Amrinone lactate is classified as a small molecule drug and falls under the category of positive inotropic agents. It is specifically categorized as a phosphodiesterase inhibitor, which plays a crucial role in cardiovascular pharmacotherapy.

Synthesis Analysis

Methods

The synthesis of amrinone lactate involves several steps, starting from 4-pyridyl acetone. A notable method includes:

  1. Preparation of 4-Pyridyl Acetone: This is achieved through a condensation reaction using 4-picoline and acetyl chloride under controlled conditions.
  2. Formation of Amrinone: Following the synthesis of 4-pyridyl acetone, it undergoes further reactions with malonamide nitrile to yield amrinone.
  3. Conversion to Amrinone Lactate: Amrinone is then reacted with lactic acid under ether conditions to form amrinone lactate. The process aims for high purity and yield, often exceeding 99% purity .

Technical Details

The synthesis utilizes various organic solvents such as methylene dichloride and ethanol, and it requires precise temperature control throughout the reactions to ensure optimal yields.

Molecular Structure Analysis

Structure

The molecular structure of amrinone lactate can be represented by the following chemical formula:

  • Chemical Formula: C13H15N3O4C_{13}H_{15}N_{3}O_{4}
  • Molecular Weight: Approximately 277.28 g/mol .

Structural Representation

The structure consists of a bipyridine core with functional groups that contribute to its pharmacological activity.

Data

  • CAS Number: 75898-90-7
  • IUPAC Name: 2-hydroxypropanoic acid; 5-amino-1,6-dihydro-[3,4'-bipyridine]-6-one .
Chemical Reactions Analysis

Reactions

Amrinone lactate undergoes various chemical reactions that are critical for its therapeutic effects:

  1. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase enzymes, amrinone lactate increases intracellular concentrations of cyclic nucleotides.
  2. Calcium Influx Enhancement: The increase in cyclic adenosine monophosphate leads to enhanced calcium influx into cardiac myocytes, improving contractility .

Technical Details

The reactions involved are reversible and depend on the concentration of substrates and inhibitors present in the cellular environment.

Mechanism of Action

Process

Amrinone lactate exerts its effects primarily through the inhibition of phosphodiesterase type 3 enzymes. This inhibition results in:

  • Increased cAMP Levels: Elevated levels of cyclic adenosine monophosphate enhance cardiac contractility.
  • Vasodilation: Increased cyclic guanosine monophosphate levels lead to relaxation of vascular smooth muscle, resulting in reduced afterload on the heart .

Data

Clinical data indicate that amrinone lactate improves cardiac output and reduces systemic vascular resistance in patients with heart failure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amrinone lactate typically appears as an off-white to pale yellow crystalline powder.
  • Solubility: It is slightly soluble in methanol and very slightly soluble in water .

Chemical Properties

  • pKa Values: The compound has pKa values around 4.6 and 8.5, indicating its behavior as a weak acid .
  • Stability: Amrinone lactate is stable at room temperature but should be protected from freezing.
Applications

Scientific Uses

Amrinone lactate is primarily utilized in clinical settings for:

  • Management of Congestive Heart Failure: It is indicated for short-term management in severe cases where other treatments may not be effective.
  • Research Applications: Its mechanism as a phosphodiesterase inhibitor makes it a subject of interest in cardiovascular research aimed at developing new therapies for heart failure and related conditions .
Mechanistic Pathways of Phosphodiesterase III Inhibition

Molecular Targets of PDE3 Isoforms in Cardiovascular Physiology

Amrinone lactate (Inocor) selectively inhibits phosphodiesterase type III (PDE3), predominantly targeting the PDE3A isoform expressed in cardiac myocytes and vascular smooth muscle. PDE3A hydrolyzes cyclic adenosine monophosphate (cAMP) with a Km of 0.18 μM and cyclic guanosine monophosphate (cGMP) with a Km of 0.02–0.15 μM, positioning it as a high-affinity regulator of cyclic nucleotide dynamics [6] [9]. Subcellular localization studies reveal PDE3A enrichment in:

  • Sarcoplasmic reticulum membranes, where it colocalizes with ryanodine receptors (RyR) and SERCA2a
  • Z-disc regions, modulating microdomain cAMP pools near contractile proteins
  • Nuclear envelopes, influencing gene expression pathways [6]

This compartmentalization enables precise spatiotemporal control over cAMP signaling. Inhibition of PDE3A by amrinone disrupts cAMP hydrolysis, creating localized cAMP accumulations that differentially activate downstream effectors based on their subcellular positioning [6] [10].

Table 1: Subcellular Distribution and Functional Roles of PDE3 Isoforms in Cardiac Tissue

PDE3 IsoformCardiac ExpressionSubcellular LocalizationKey Functional Targets
PDE3AHigh (Myocytes)Sarcoplasmic reticulum, Z-discSERCA2a, RyR, Troponin I
PDE3BLow (Vascular endothelium)Cytosol, Plasma membraneeNOS, PKG

Cyclic Nucleotide Modulation: cAMP/cGMP Amplification Mechanisms

Amrinone’s PDE3 inhibition elevates intracellular cAMP concentrations by 35–60% in ventricular myocytes within 5 minutes of exposure [10]. The resultant cAMP amplification triggers two parallel cascades:

  • Protein kinase A (PKA) activation: Phosphorylates L-type calcium channels (increasing Ca²⁺ influx), phospholamban (enhancing SERCA2a activity), and troponin I (reducing myofilament Ca²⁺ affinity) [1] [7].
  • Exchange protein activated by cAMP (Epac) stimulation: Modulates Rap1 signaling, potentiating ryanodine receptor sensitivity for calcium-induced calcium release (CICR) [7].

Notably, cGMP acts as a competitive inhibitor of PDE3 (Ki ≈ 0.6 μM). Elevated cGMP during NO signaling paradoxically augments cAMP accumulation under amrinone treatment, creating bidirectional crosstalk between vasodilatory and inotropic pathways [6] [9].

Calcium Homeostasis and Myocardial Contractility Enhancement

Amrinone’s inotropic and lusitropic effects stem from targeted cAMP-driven calcium cycling modifications:

  • Systolic enhancement: 48–52% increase in cardiac output via:
  • 30–40% augmentation of L-type Ca²⁺ current
  • Phospholamban phosphorylation → 50% faster SR Ca²⁺ reuptake
  • RyR sensitization → amplified calcium sparks [4] [7]

  • Diastolic optimization:

  • τ (tau) reduction by 24% (32.7 ± 2.1 ms to 24.8 ± 0.9 ms)
  • Increased maximum segment lengthening velocity (dL/dtmax) by 30%
  • Reduced regional chamber stiffness (Kp) by 37% [4]

These dual-phase improvements occur without increasing myocardial oxygen consumption due to concomitant afterload reduction from peripheral vasodilation [1] [9].

Comparative Inhibition Kinetics: Amrinone vs. Milrinone

Amrinone and milrinone exhibit divergent pharmacodynamic profiles despite shared PDE3 targeting:

Table 2: Comparative Pharmacology of Amrinone and Milrinone

ParameterAmrinoneMilrinoneFunctional Significance
PDE3 IC5016.7 μM150 nMMilrinone: 100x greater potency
cAMP Hydrolysis Vmax0.38 μmol/min/mg0.42 μmol/min/mgComparable efficacy at saturation
Hemodynamic Effect*+48% CI, -18% SVR+52% CI, -22% SVRClinically equivalent outcomes
Protein Binding10–49%70%Higher free fraction of amrinone

*Data from conscious canine models and postoperative human studies [6] [8]

Kinetic analyses reveal:

  • Amrinone: Lower binding affinity (Km 0.38 μM for cAMP), but greater effects on diastolic function via PKG cross-activation
  • Milrinone: Higher selectivity for PDE3 catalytic site, producing stronger vasodilatory effects per unit dose [6] [8]

Hemodynamic comparisons after cardiopulmonary bypass show near-identical cardiac index (CI) augmentation (amrinone +48% vs. milrinone +52%, p=NS), validating comparable therapeutic efficacy despite divergent molecular kinetics [8].

Properties

Product Name

Amrinone lactate;Inocor

IUPAC Name

3-amino-5-pyridin-4-yl-3H-pyridin-2-one;2-hydroxypropanoic acid

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6,9H,11H2;2,4H,1H3,(H,5,6)

InChI Key

QVIUKHUUCDBNPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.C1=CN=CC=C1C2=CC(C(=O)N=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.